The compound “2-(3,5-Dichloro-4-(4-chlorobenzoyl)phenyl)-1,2,4-triazine-3,5(2H,4H)-dione” has the molecular formula C16H8Cl3N3O3 . It is also known by other names such as Diclazuril impurity D and has a PubChem CID of 15664190 .
The compound has a molecular weight of 396.6 g/mol . The InChI representation of the molecule is InChI=1S/C16H8Cl3N3O3/c17-9-3-1-8 (2-4-9)15 (24)14-11 (18)5-10 (6-12 (14)19)22-16 (25)21-13 (23)7-20-22/h1-7H, (H,21,23,25)
. The canonical SMILES representation is C1=CC (=CC=C1C (=O)C2=C (C=C (C=C2Cl)N3C (=O)NC (=O)C=N3)Cl)Cl
.
The compound has a computed XLogP3-AA value of 4.1 . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound has three rotatable bonds . The exact mass of the compound is computed to be 394.963124 g/mol .
This compound is classified as an impurity in various pharmaceutical formulations. It is often associated with the synthesis of triazine derivatives that exhibit biological activities. Its classification highlights its relevance in research and development within the fields of medicinal chemistry and agrochemicals.
The synthesis of 2-[3,5-Dichloro-4-(4-chlorobenzoyl)phenyl]-1,2,4-triazine-3,5(2H,4H)-dione typically involves multiple steps that include chlorination and condensation reactions.
The molecular structure of 2-[3,5-Dichloro-4-(4-chlorobenzoyl)phenyl]-1,2,4-triazine-3,5(2H,4H)-dione features a triazine core substituted with multiple chlorine atoms and a benzoyl group.
The compound can participate in several chemical reactions due to its functional groups:
These reactions typically require specific conditions such as elevated temperatures or acidic/basic catalysts to proceed efficiently.
The mechanism of action for 2-[3,5-Dichloro-4-(4-chlorobenzoyl)phenyl]-1,2,4-triazine-3,5(2H,4H)-dione is primarily related to its interactions at the molecular level with biological targets.
The compound should be stored under controlled conditions (e.g., at room temperature away from light) to maintain stability.
The applications of 2-[3,5-Dichloro-4-(4-chlorobenzoyl)phenyl]-1,2,4-triazine-3,5(2H,4H)-dione are diverse:
The systematic IUPAC name 2-[3,5-Dichloro-4-(4-chlorobenzoyl)phenyl]-1,2,4-triazine-3,5(2H,4H)-dione precisely defines its molecular structure, indicating a triazinedione system N-linked to a polychlorinated biphenyl framework bearing a para-chlorinated benzoyl substituent [2] [5]. This naming follows substitutive nomenclature rules, where the parent heterocycle (1,2,4-triazine-3,5(2H,4H)-dione) is substituted at the N2 position by the complex aryl group. The compound is classified as a 1,2,4-triazinedione derivative, characterized by a six-membered heterocyclic ring containing three nitrogen atoms at positions 1, 2, and 4, with carbonyl functionalities at C3 and C5 [3] [7].
Structurally, the molecule integrates three distinct domains:
The molecular formula C₁₆H₈Cl₃N₃O₃ (molecular weight: 396.61 g/mol) is confirmed through high-resolution mass spectrometry, with an exact mass of 394.9631 Da [2] [5]. The SMILES notation (Clc1ccc(cc1)C(=O)c2c(Cl)cc(cc2Cl)N3N=CC(=O)NC3=O) and InChIKey (OKYBVAJQBYWJHL-UHFFFAOYSA-N) provide machine-readable representations essential for cheminformatics applications [7] [9].
Table 1: Systematic Identifiers of the Compound
Identifier Type | Value |
---|---|
CAS Registry Number | 133648-81-4 |
IUPAC Name | 2-[3,5-dichloro-4-(4-chlorobenzoyl)phenyl]-1,2,4-triazine-3,5(2H,4H)-dione |
Molecular Formula | C₁₆H₈Cl₃N₃O₃ |
Molecular Weight | 396.61 g/mol |
SMILES | Clc1ccc(cc1)C(=O)c2c(Cl)cc(cc2Cl)N3N=CC(=O)NC3=O |
InChIKey | OKYBVAJQBYWJHL-UHFFFAOYSA-N |
PubChem CID | 15664190 |
Triazine chemistry emerged prominently in mid-20th century pharmaceutical research, with 1,2,4-triazine scaffolds gaining attention due to their versatile hydrogen-bonding capabilities and electronic properties. Early triazine derivatives demonstrated limited biological activity until strategic substitutions were explored. The foundational research on CP-25,415 (a structurally related anticoccidial triazine) in the 1970s marked a critical advancement, demonstrating that halogenated aryl substitutions confer potent antiprotozoal activity [6]. This prototype compound underwent metabolic studies in chickens, revealing that its primary metabolite retained the triazinedione core while undergoing reductive transformation of the ketone group [6].
The evolution toward more complex triazine derivatives was driven by the need to overcome resistance in veterinary parasites. Researchers systematically modified the C4 phenyl substituent, discovering that 3,5-dichloro-4-(4-chlorobenzoyl)phenyl substitution dramatically improved binding affinity to parasitic dihydrofolate reductase enzymes compared to non-halogenated analogs. This discovery coincided with the development of commercial triazine-based anticoccidials, with diclazuril (a cyano-derivative) reaching markets in the 1980s. The subject compound emerged both as a synthetic intermediate and an analytical reference standard during quality control assessments of diclazuril preparations, where it is designated as Diclazuril Impurity F in pharmacopeial standards [8] [9].
The synthetic methodology for these compounds evolved from early condensation approaches to modern catalytic cross-coupling techniques. Initial routes involved nucleophilic substitution where 3,5-dichloro-4-(4-chlorobenzoyl)aniline displaced halogens from chlorotriazinedione precursors, while contemporary syntheses employ palladium-catalyzed amination for enhanced regioselectivity. This historical progression underscores how structural refinements in triazine chemistry addressed specific pharmacological challenges in veterinary medicine.
The strategic incorporation of chlorine atoms at specific positions creates a distinctive electronic and steric profile that governs biological interactions. Computational analyses indicate the 3,5-dichloro pattern on the central phenyl ring generates substantial steric encumbrance (van der Waals volume: ~34.5 ų), forcing orthogonality between the benzoyl group and central ring. This conformation optimally positions the 4-chlorobenzoyl moiety for hydrophobic pocket binding in parasitic enzymes [9]. Electrostatic potential mapping shows the chlorine atoms create localized regions of positive potential (+18.5 kcal/mol) adjacent to the C-Cl bonds, facilitating halogen bonding interactions with biological nucleophiles.
The 4-chlorobenzoyl group significantly enhances lipophilicity, evidenced by the experimental logP value of 3.52 [5] [9]. This promotes membrane permeability in gastrointestinal tissues of poultry, a critical factor for anticoccidial drugs targeting intestinal parasites. The carbonyl linker within this moiety adopts a planar conformation due to resonance stabilization (C=O bond length: 1.21Å), extending π-conjugation across the benzoyl-phenyl system. This electron-delocalized system exhibits a characteristic UV absorbance at λ_max = 287 nm (ε = 16,500 M⁻¹cm⁻¹), which serves as the basis for analytical detection methods in HPLC-UV protocols [2] [7].
Table 2: Key Physicochemical Properties of the Compound
Property | Value/Description | Analytical Method |
---|---|---|
Molecular Weight | 396.61 g/mol | High-Resolution MS |
Appearance | Solid | Visual Analysis |
Purity | >95% (HPLC) | Reverse-phase HPLC |
Solubility | Slightly soluble in DMSO and methanol | Equilibrium solubility |
logP | 3.52 (calculated) | Chromatographic determination |
Storage Temperature | +20°C | Stability studies |
Characteristic UV Absorption | 287 nm | UV-Vis Spectroscopy |
Functionally, the electron-withdrawing chlorine substituents lower the LUMO energy (-2.8 eV) of the triazine ring, enhancing its susceptibility to nucleophilic attack—a proposed mechanism for its irreversible binding to parasitic enzymes. This electronic modulation also increases oxidative stability compared to non-halogenated analogs, evidenced by thermal decomposition onset temperatures above 250°C [9]. In veterinary applications, the compound demonstrates action against Eimeria spp. by inhibiting mitochondrial electron transport, though its primary significance lies as a metabolic precursor to active hydroxy derivatives observed in chicken metabolism studies [6].
The specific combination of chlorinated aryl systems with the benzoyl linker represents an optimal balance between lipophilicity (for tissue penetration) and polarity (for excretion), explaining its persistence as a structural motif in antiprotozoal research. This design principle continues to inform development of novel triazine derivatives targeting drug-resistant parasitic strains in agricultural and veterinary applications.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7